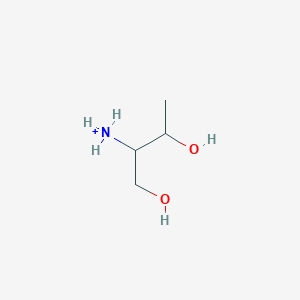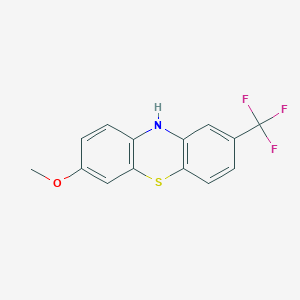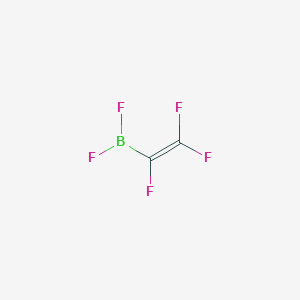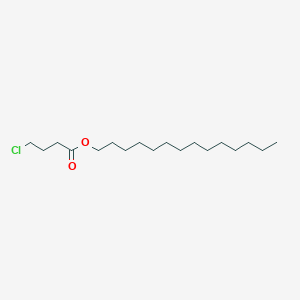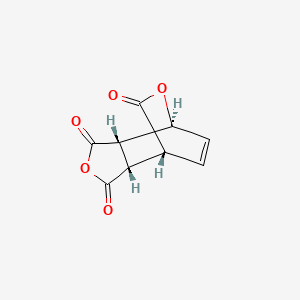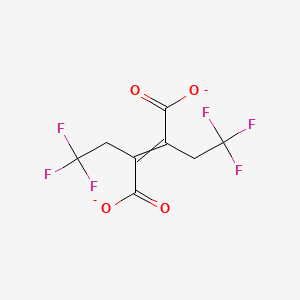
2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate is a chemical compound characterized by the presence of trifluoroethyl groups attached to a butenedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate typically involves the reaction of maleic anhydride with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the esterification process. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate involves its interaction with specific molecular targets and pathways. The trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity and cellular processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,2,2-trifluoroethyl) ether: A volatile liquid used as an anesthetic agent in laboratory research.
Bis(2,2,2-trifluoroethyl) methylphosphonate: Used in the synthesis of flame retardants and plasticizers.
Tris(2,2,2-trifluoroethyl) phosphite: Employed as a stabilizer in polymer production.
Uniqueness
2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate is unique due to its butenedioate backbone, which imparts distinct chemical properties and reactivity compared to other trifluoroethyl-containing compounds. This uniqueness makes it particularly valuable in the synthesis of specialized chemicals and materials.
Propiedades
Fórmula molecular |
C8H4F6O4-2 |
|---|---|
Peso molecular |
278.10 g/mol |
Nombre IUPAC |
2,3-bis(2,2,2-trifluoroethyl)but-2-enedioate |
InChI |
InChI=1S/C8H6F6O4/c9-7(10,11)1-3(5(15)16)4(6(17)18)2-8(12,13)14/h1-2H2,(H,15,16)(H,17,18)/p-2 |
Clave InChI |
YRENZCJATZMREB-UHFFFAOYSA-L |
SMILES canónico |
C(C(=C(CC(F)(F)F)C(=O)[O-])C(=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


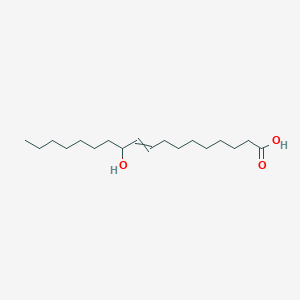
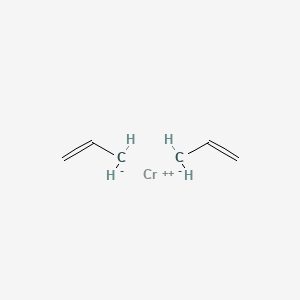

![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
